N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0799359
InChI:
InChI=1S/C17H11FN2O3S/c18-12-6-1-2-7-13(12)20-24(22,23)15-9-8-14-16-10(15)4-3-5-11(16)17(21)19-14/h1-9,20H,(H,19,21)
SMILES:
C1=CC=C(C(=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)F
Molecular Formula:
C17H11FN2O3S
Molecular Weight:
342.3 g/mol
N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
CAS No.:
Cat. No.: VC0799359
Molecular Formula: C17H11FN2O3S
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11FN2O3S |
|---|---|
| Molecular Weight | 342.3 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
| Standard InChI | InChI=1S/C17H11FN2O3S/c18-12-6-1-2-7-13(12)20-24(22,23)15-9-8-14-16-10(15)4-3-5-11(16)17(21)19-14/h1-9,20H,(H,19,21) |
| Standard InChI Key | VCYRDIWXQDFBJA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)F |
| Canonical SMILES | C1=CC=C(C(=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator